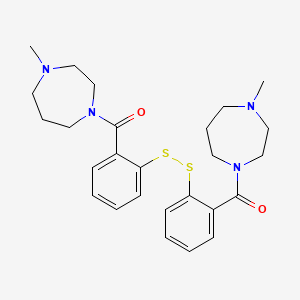
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes multiple diazaperhydroepinyl groups and a disulfanyl linkage, making it an interesting subject for chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone typically involves multi-step organic reactions. The process begins with the preparation of the diazaperhydroepinyl groups, followed by the introduction of the disulfanyl linkage. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfanyl linkage, resulting in the formation of thiols.
Substitution: The diazaperhydroepinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Wissenschaftliche Forschungsanwendungen
4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **4-Methyl(1,4-diazaperhydroepinyl) 2-((2-((4-methyl(1,4-diazaperhydroepinyl))carbonyl)phenyl)disulfanyl)phenyl ketone
- **this compound
Uniqueness
Compared to similar compounds, this compound stands out due to its unique disulfanyl linkage and multiple diazaperhydroepinyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
98051-89-9 |
|---|---|
Molekularformel |
C26H34N4O2S2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
[2-[[2-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]disulfanyl]phenyl]-(4-methyl-1,4-diazepan-1-yl)methanone |
InChI |
InChI=1S/C26H34N4O2S2/c1-27-13-7-15-29(19-17-27)25(31)21-9-3-5-11-23(21)33-34-24-12-6-4-10-22(24)26(32)30-16-8-14-28(2)18-20-30/h3-6,9-12H,7-8,13-20H2,1-2H3 |
InChI-Schlüssel |
UJDUPFZBBGRXMA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCN(CC1)C(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)N4CCCN(CC4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



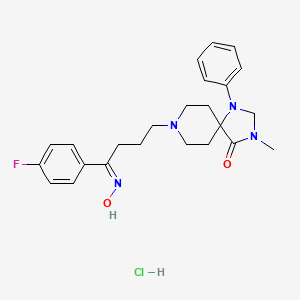
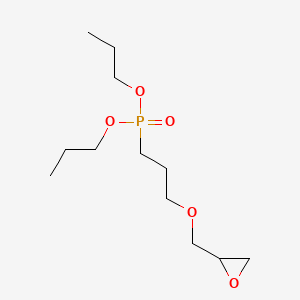

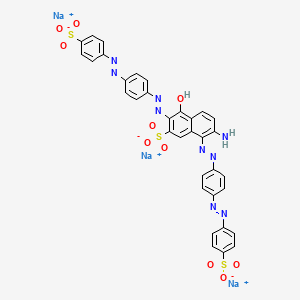
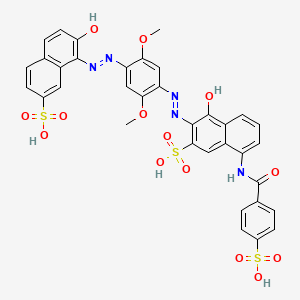
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
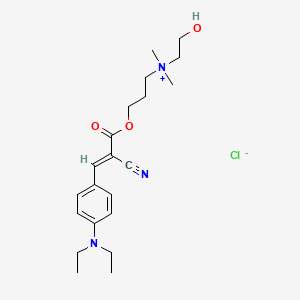
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)

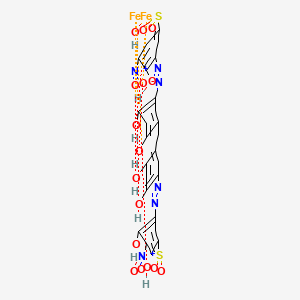
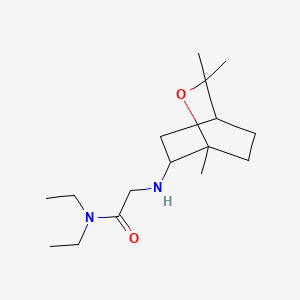
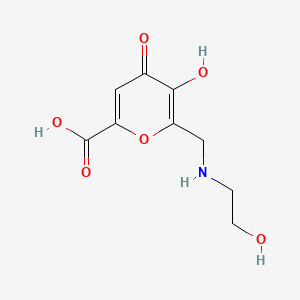
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
